![molecular formula C9H9N B1618379 2-Methylindolizine CAS No. 768-18-3](/img/structure/B1618379.png)
2-Methylindolizine
Overview
Description
2-Methylindolizine, also known as 2-Me-Indolizine, is a heterocyclic compound belonging to the class of indolizines. It is a five-membered ring structure consisting of three carbon atoms and two nitrogen atoms. The molecular formula is C9H9N .
Synthesis Analysis
The synthesis of indolizines, including 2-Methylindolizine, has been a topic of research for many years. Recent advances have revealed new strategies for their synthesis, such as radical cyclization/cross-coupling . Another method involves the 5-exo-dig cyclization of 2-alkyl-1-(1-cyanoalkyl)pyridinium salts .
Molecular Structure Analysis
Indolizine is a nitrogen-containing heterocycle that serves as a precursor for widespread indolizidine alkaloids . It is one of the five isomers of indole and consists of a pyrrole-type five-membered ring and a pyridine-type six-membered ring .
Chemical Reactions Analysis
Indolizine derivatives have been synthesized through various chemical reactions. For instance, the synthesis of indolizines by reactions of 2-methylpyridine and its derivatives with acetic anhydride (Scholtz’s reaction) has been reported . Moreover, the radical reaction of 2-iodoindolizines, such as dehalogenation in the presence of the AIBN/n-Bu3SnH system, has also been possible, providing 1,3-disubstituted indolizines in excellent yields .
Physical And Chemical Properties Analysis
The molecular formula of 2-Methylindolizine is C9H9N, with an average mass of 131.174 Da and a monoisotopic mass of 131.073502 Da .
Scientific Research Applications
Synthesis of π-Expanded Analogues
2-Methylindolizine serves as a precursor for the synthesis of π-expanded analogues, which are crucial in the development of advanced functional dyes . These π-expanded structures are significant for their enhanced electronic properties, making them suitable for applications in organic electronics and photonics.
Radical Cyclization/Cross-Coupling Reactions
The compound is involved in radical cyclization/cross-coupling reactions, a method that is gaining attention due to its efficiency in heterocycle construction . This process is advantageous for creating complex molecular architectures with high atom- and step-economy, which is beneficial in pharmaceutical synthesis and material science.
Fluorescent Molecules for Biological Applications
Some derivatives of 2-Methylindolizine exhibit excellent fluorescence properties, making them potential candidates as organic fluorescent molecules . These molecules can be used in biological imaging and diagnostics, aiding in the visualization of cellular processes and structures.
Synthesis of Indolizidine Alkaloids
Indolizines, including 2-Methylindolizine, are precursors for widespread indolizidine alkaloids . These alkaloids have various biological activities and are of interest in the development of new therapeutic agents due to their pharmacological properties.
Advanced Functional Dyes
Research has shown that 2-Methylindolizine and its derivatives can be used to synthesize advanced functional dyes . These dyes have applications in the fields of dye-sensitized solar cells, organic light-emitting diodes (OLEDs), and as colorants in high-performance materials.
Efficient Method for Aminoindolizines
An efficient method for the synthesis of 2-aminoindolizines involves the use of 2-Methylindolizine derivatives . Aminoindolizines are important in medicinal chemistry for their potential use in drug discovery and development.
Mechanism of Action
While the specific mechanism of action for 2-Methylindolizine is not mentioned in the retrieved papers, indolizine derivatives are known to exhibit a variety of potential biological activities . The similarity between the indole and indolizine nuclei has led to speculation that indolizine analogs of certain biologically active indoles may confer similar or even better biological activities .
Safety and Hazards
Future Directions
Given the biological potential of indolizine derivatives, future research could focus on exploring their diverse biological properties and developing new synthetic methods . The desire to achieve substitution patterns which were hard to build has sparked the discovery of completely new pathways, such as transition metal-catalyzed reactions and approaches based on oxidative coupling .
properties
IUPAC Name |
2-methylindolizine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-8-6-9-4-2-3-5-10(9)7-8/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUAZBSVPMQJJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=CC=CC2=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30342521 | |
Record name | 2-Methylindolizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30342521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylindolizine | |
CAS RN |
768-18-3 | |
Record name | 2-Methylindolizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30342521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the basic structure and formula of 2-methylindolizine?
A1: 2-Methylindolizine is a bicyclic heterocyclic compound with a molecular formula of C9H9N. Its structure consists of a pyrrole ring fused to a pyridine ring, with a methyl group substituted at the 2-position of the indolizine nucleus. []
Q2: How reactive is the 3-position of 2-methylindolizine?
A2: Research indicates that the 3-position of 2-methylindolizine is particularly susceptible to electrophilic attack. This reactivity has been exploited for various synthetic transformations, including acylation reactions. []
Q3: Can 2-methylindolizine be nitrated? If so, where does the nitro group attach?
A3: Yes, studies have shown that 2-methylindolizine can be selectively nitrated at the 3-position using acetic anhydride and nitric acid. This finding highlights the unique reactivity of this position within the indolizine framework. []
Q4: How do picryl azide and tosyl azide react with 2-methylindolizine?
A4: Both picryl azide and tosyl azide react with 2-methylindolizine to form 3,3′-azobisindolizines. This reaction further demonstrates the high reactivity of the 3-position towards electrophilic attack. []
Q5: Can the acetyl group be removed from 3-acetyl-2-methylindolizine?
A5: Yes, using sodium borohydride in ethanol, the acetyl group in 3-acetyl-2-methylindolizine can be cleaved, leading to the formation of 2-methylindolizine. This reaction proceeds through a 3-carbinol intermediate, highlighting the importance of C3 protonation in this process. []
Q6: Are there any known applications of 2-methylindolizine derivatives in medicinal chemistry?
A7: Yes, researchers have explored the synthesis and biological activity of various 2-methylindolizine derivatives. For instance, compounds containing aminoethyl and aminopropyl side chains attached to the indolizine core have shown promising anti-5-hydroxytryptamine, antihistamine, and antiacetylcholine activities. [, , , , ]
Q7: Can 2-methylindolizine derivatives be used as fluorescent probes?
A8: Research suggests potential applications of 2-methylindolizine derivatives in fluorescence-based detection. For instance, ethyl 1-(difluoro-1,3,5-triazinyl)-2-methylindolizine-3-carboxylate has been identified as a selective fluorescent derivatization reagent for primary and secondary amines. This reagent reacts with amines to generate fluorescent products, enabling their sensitive detection and separation using chromatographic techniques. []
Q8: Have any computational studies been conducted on 2-methylindolizine?
A9: Yes, computational methods have been employed to investigate the potential of 2-methylindolizine derivatives as drug candidates. One study utilized network pharmacology and molecular docking simulations to identify a potential Fibroblast Growth Factor Receptor (FGFR) inhibitor based on its structural similarity to the native ligand of the ST2 receptor (also known as Interleukin-1 Receptor-Like 1), which is involved in the pathogenesis of Chronic Obstructive Pulmonary Disease (COPD). []
Q9: What types of reactions can introduce sulfur-containing groups onto the 2-methylindolizine core?
A10: Research indicates that both alkylthiolation and arylthiolation reactions can be used to introduce alkylthio and arylthio groups, respectively, onto the 2-methylindolizine core. These reactions provide a way to further diversify the structure and potentially modulate the biological activity of 2-methylindolizine derivatives. [, ]
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